molecular formula C18H27NO3S B590420 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide CAS No. 1026083-70-4

2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide

Cat. No. B590420
CAS RN: 1026083-70-4
M. Wt: 337.478
InChI Key: MFERLHNNDQGDCW-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C15H21NO3S . It has a molecular weight of 295.4 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4,6-trimethyl-N-(4-oxocyclohexyl)benzenesulfonamide . The InChI representation is InChI=1S/C15H21NO3S/c1-10-8-11(2)15(12(3)9-10)20(18,19)16-13-4-6-14(17)7-5-13/h8-9,13,16H,4-7H2,1-3H3 . The Canonical SMILES representation is CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCC(=O)CC2)C .


Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 2.2 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 295.12421471 g/mol . The topological polar surface area is 71.6 Ų . The compound has 20 heavy atoms .

Scientific Research Applications

  • Oxidation Catalysts : Sulfonamide-substituted iron phthalocyanine, using substituents like 4-tert-Butylbenzenesulfonamide, has been studied for its remarkable stability under oxidative conditions, particularly in the oxidation of olefins such as cyclohexene and styrene. This study highlights the potential of sulfonamide derivatives in designing oxidation catalysts (Umit Işci et al., 2014).

  • Copper(II) Complexes : Copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds like 2,4,6-trimethyl-N-[pyridin-2-ilmethyl]benzenesulfonamide, have been synthesized and studied. These complexes exhibit bidentate binding and have been characterized for their properties, including acting as chemical nucleases (B. Macías et al., 2006).

  • Structural Studies : N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and related compounds have been synthesized and studied for their structural features using X-ray single-crystal analysis and DFT calculations. These studies contribute to understanding self-association in solutions (A. Y. Nikonov et al., 2019).

  • Antimicrobial Activity : Research on 2,4,6-trimethylbenzenesulfonyl hydrazones has demonstrated their potential as antimicrobial agents. These compounds, synthesized based on condensation reactions, have shown significant activity against Gram-positive bacterial strains (Łukasz Popiołek et al., 2021).

  • Gas Separation Applications : A sulfonic acid-functionalized trimethyl-substituted polyimide, synthesized using 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid, has been evaluated for gas separation applications. This study provides insights into the effects of sulfonic acid functionalization on polymer properties relevant to gas permeability and selectivity (Mahmoud A. Abdulhamid et al., 2021).

properties

IUPAC Name

2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-5-10-19(16-6-8-17(20)9-7-16)23(21,22)18-14(3)11-13(2)12-15(18)4/h11-12,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFERLHNNDQGDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCC(=O)CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide

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